Nolatrexed-d4 Dihydrochloride
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Overview
Description
Nolatrexed-d4 Dihydrochloride is a novel folate-based inhibitor of thymidylate synthase, an enzyme crucial for the de novo synthesis of thymidine nucleotides, which are essential for DNA synthesis . This compound has shown significant activity against various rodent and human tumor cell lines in vitro and selected tumor models in vivo .
Preparation Methods
Synthetic Routes and Reaction Conditions
A new synthetic method for Nolatrexed-d4 Dihydrochloride involves three main steps. The starting material, 4-bromo-5-methylisatin, is converted into methyl anthranilate using potassium peroxydisulfate and sodium methoxide . The final Ullmann reaction employs potassium carbonate instead of sodium hydride, significantly reducing the amount of copper catalysts required . Sodium sulfide solution is used to efficiently remove copper under neutral conditions, ensuring high yield and purity .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Nolatrexed-d4 Dihydrochloride primarily undergoes substitution reactions due to its structure. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include potassium peroxydisulfate, sodium methoxide, potassium carbonate, and sodium sulfide . The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .
Major Products
The major products formed from these reactions are intermediates that lead to the final compound, this compound .
Scientific Research Applications
Nolatrexed-d4 Dihydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound to study the inhibition of thymidylate synthase and its effects on DNA synthesis.
Biology: Investigated for its potential to inhibit tumor growth in various cancer cell lines.
Medicine: Explored in clinical trials for its efficacy in treating advanced malignancies, including hepatocellular carcinoma and acute lymphoblastic leukemia
Industry: Utilized in the development of new anticancer drugs and therapies.
Mechanism of Action
Nolatrexed-d4 Dihydrochloride exerts its effects by inhibiting thymidylate synthase, the enzyme responsible for the terminal step in the de novo synthesis of thymidine nucleotides . By binding to the folate-binding site of the enzyme, it prevents the formation of thymidine monophosphate from deoxyuridine monophosphate, thereby inhibiting DNA synthesis and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Raltitrexed: Another folate-based thymidylate synthase inhibitor used in cancer therapy.
Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.
Methotrexate: A classical antifolate that inhibits dihydrofolate reductase, indirectly affecting thymidylate synthase.
Uniqueness
Nolatrexed-d4 Dihydrochloride is unique due to its non-classical structure, which lacks a glutamate moiety, reducing its susceptibility to catabolic degradation and enhancing its specificity for thymidylate synthase . This structural difference also contributes to its distinct pharmacokinetic and pharmacodynamic properties .
Properties
Molecular Formula |
C14H12N4OS |
---|---|
Molecular Weight |
288.36 g/mol |
IUPAC Name |
2-amino-6-methyl-5-(2,3,5,6-tetradeuteriopyridin-4-yl)sulfanyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C14H12N4OS/c1-8-2-3-10-11(13(19)18-14(15)17-10)12(8)20-9-4-6-16-7-5-9/h2-7H,1H3,(H3,15,17,18,19)/i4D,5D,6D,7D |
InChI Key |
XHWRWCSCBDLOLM-UGWFXTGHSA-N |
Isomeric SMILES |
[2H]C1=C(N=C(C(=C1SC2=C(C=CC3=C2C(=O)NC(=N3)N)C)[2H])[2H])[2H] |
Canonical SMILES |
CC1=C(C2=C(C=C1)N=C(NC2=O)N)SC3=CC=NC=C3 |
Origin of Product |
United States |
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